molecular formula C8H9N3 B3236063 5-Methyl-1H-1,3-benzodiazol-7-amine CAS No. 1360962-04-4

5-Methyl-1H-1,3-benzodiazol-7-amine

Cat. No.: B3236063
CAS No.: 1360962-04-4
M. Wt: 147.18 g/mol
InChI Key: MDVYFLHDMINCJU-UHFFFAOYSA-N
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Description

5-Methyl-1H-1,3-benzodiazol-7-amine is an organic compound with the molecular formula C8H9N3. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological and chemical properties. This compound features a benzene ring fused with an imidazole ring, with a methyl group attached to the fifth position and an amine group at the seventh position.

Preparation Methods

The synthesis of 5-Methyl-1H-1,3-benzodiazol-7-amine typically involves the reaction of phthalamide (benzimidamide) with ammonia. The process can be summarized in the following steps:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-Methyl-1H-1,3-benzodiazol-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can be used to introduce different substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methyl-1H-1,3-benzodiazol-7-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Methyl-1H-1,3-benzodiazol-7-amine can be compared with other benzimidazole derivatives such as:

  • 1H-Benzimidazol-4-amine
  • 2-Methyl-1H-1,3-benzodiazol-7-amine
  • 5-Methyl-1H-benzimidazol-2-amine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.

Properties

IUPAC Name

6-methyl-1H-benzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVYFLHDMINCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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